Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate
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Overview
Description
Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate is an organic compound with the molecular formula C6H9NO4. It is a derivative of crotonic acid and is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate can be synthesized through the reaction of methyl acetoacetate with aqueous ammonia. The reaction typically involves the treatment of acetoacetates with ammonia under controlled conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Industry: It is used in the manufacture of stabilizers and plastics, contributing to the production of materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(methoxycarbonyl)amino]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include the inhibition or activation of specific enzymes, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocrotonate: Similar in structure but lacks the methoxycarbonyl group.
Methyl methacrylate: Contains a similar ester group but differs in the overall structure and reactivity.
Uniqueness
Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in both research and industry.
Properties
CAS No. |
61212-17-7 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 3-(methoxycarbonylamino)prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4-7-6(9)11-2/h3-4H,1-2H3,(H,7,9) |
InChI Key |
SRHYKZOVYDLBSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CNC(=O)OC |
Origin of Product |
United States |
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